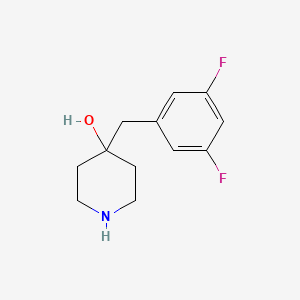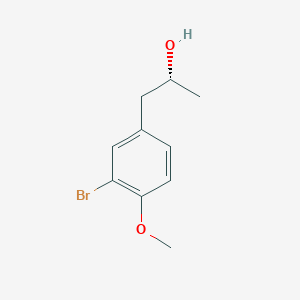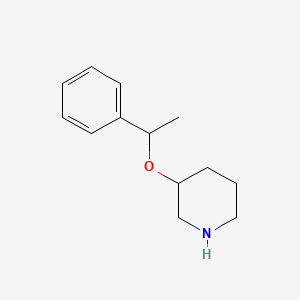
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrazole ring and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction is carried out under mild conditions, often at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
作用机制
The mechanism of action of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins and lead to various biological effects.
相似化合物的比较
Similar Compounds
- 3-((1-Methyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol
- 3-((1-Phenyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol
- 3-((1-Benzyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol
Uniqueness
3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity
属性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
3-[(1-ethylpyrazol-4-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)5-10(14)3-4-11-8-10/h6-7,11,14H,2-5,8H2,1H3 |
InChI 键 |
KGXMMXOYFLKIEP-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)CC2(CCNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



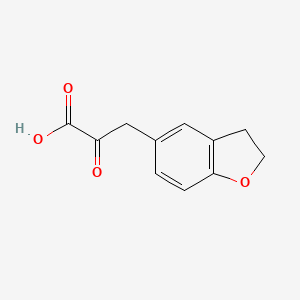
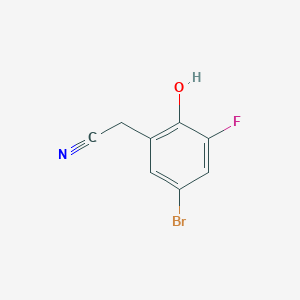
![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)
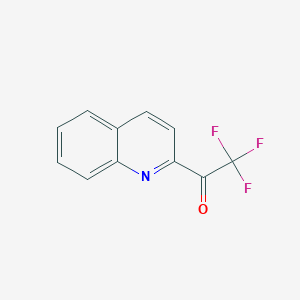
![Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13598644.png)

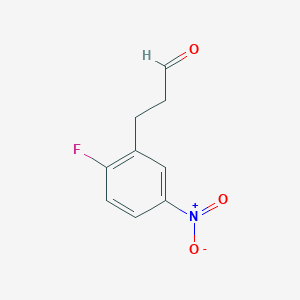

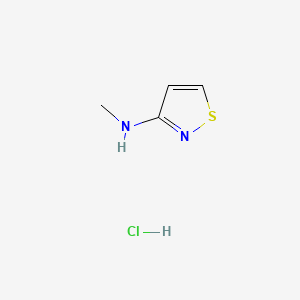
![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)
